3-alpha-Chloronortropane hydrochloride
Overview
Description
3-alpha-Chloronortropane hydrochloride is a chemical compound belonging to the class of tropane derivatives Tropane alkaloids are known for their pharmacological properties, particularly their action on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Chloronortropane hydrochloride typically involves the chlorination of nortropane derivatives. One common method includes the reaction of nortropane with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the alpha position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 3-alpha-Chloronortropane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct pharmacological properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated or aminated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
3-alpha-Chloronortropane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other tropane derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, such as Parkinson’s disease and schizophrenia.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-alpha-Chloronortropane hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. The compound binds to dopamine and serotonin transporters, inhibiting the reuptake of these neurotransmitters and increasing their levels in the synaptic cleft. This action leads to enhanced neurotransmission and modulation of various physiological processes.
Comparison with Similar Compounds
Cocaine: A well-known tropane alkaloid with similar structural features but different pharmacological effects.
Tropane: The parent compound from which 3-alpha-Chloronortropane hydrochloride is derived.
Scopolamine: Another tropane derivative with distinct therapeutic applications.
Uniqueness: this compound is unique due to its specific substitution pattern and its potential applications in neuropharmacology. Unlike cocaine, which is primarily known for its stimulant effects, this compound is studied for its therapeutic potential in treating neurological disorders.
Properties
IUPAC Name |
(1R,5S)-3-chloro-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5?,6-,7+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHZAINZXMIOU-FXFNDYDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-07-8 | |
Record name | 1-alpha-H,5-alpha-H-Nortropane, 3-alpha-chloro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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